molecular formula C8H23N5 B1360332 1,2-Ethanediamine, N,N,N'-tris(2-aminoethyl)- CAS No. 31295-46-2

1,2-Ethanediamine, N,N,N'-tris(2-aminoethyl)-

Cat. No. B1360332
CAS RN: 31295-46-2
M. Wt: 189.3 g/mol
InChI Key: ZORWGXDYTKQJQG-UHFFFAOYSA-N
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Description

“1,2-Ethanediamine, N,N,N’-tris(2-aminoethyl)-” is an organic compound with the molecular formula C8H23N5. It is also known as Tris(2-aminoethyl)amine, which is a colorless liquid soluble in water and is highly basic, consisting of a tertiary amine center and three pendant primary amine groups .


Molecular Structure Analysis

The molecular structure of “1,2-Ethanediamine, N,N,N’-tris(2-aminoethyl)-” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more comprehensive view of the molecule, including the spatial arrangement of atoms and the bond lengths and angles.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,2-Ethanediamine, N,N,N’-tris(2-aminoethyl)-” include its molecular weight, which is 189.3 g/mol. Other properties such as solubility, density, and boiling point can be inferred from related compounds like Tris(2-aminoethyl)amine .

Scientific Research Applications

Cholesterol Lowering Agents

1,2-Ethanediamine derivatives, such as N,N-bis[2-(cyclododecylamino)ethyl]-N'-benzyl-1,2-ethanediamine, have been found to be significantly potent in lowering animal serum cholesterol levels. These novel lipophilic polyamines demonstrate greater efficacy compared to traditional cholesterol-lowering agents like colestipol hydrochloride (Thomas et al., 1992).

Structural Studies and Characterization

  • The study of N,N'-Bis(2-aminophenyl)-1,2-ethanediamine led to the synthesis and structural analysis of a stable dication, contributing to a deeper understanding of chemical structure and bonding (Keypour et al., 2009).
  • Investigations into μ-[N,N′-bis(2-aminoethyl)-1,2-ethanediamine-N1,N1′,N2,N2′]-bis[N,N′-(bis(2-aminoethyl)-1,2-ethanediamine-N,N′,N″,N‴)]dinickel(II) compounds have provided insights into crystallography, particularly in understanding kryptoracemic crystallization in coordination compounds (Cai et al., 2001).

Biochemical and Biomedical Applications

  • A study on the copper(II) complexes involving N,N,N',N'-tetrakis(benzimidazol-2'-ylmethyl)-1,2- ethanediamine and similar ligands provided insights into their spectral data, which are crucial for understanding biochemical processes and potential medical applications (Murali et al., 1994).

Coordination Chemistry

  • Research on nickel(II) squarate complexes of 1,2-ethanediamine and its derivatives has provided valuable information on the preparation and characterization of these compounds, contributing significantly to coordination chemistry and materials science (Das et al., 1997).

Analytical Chemistry Applications

  • The development of a sensitive method for determining N,N'-bis(2-aminoethyl)-1,2-ethanediamine dihydrochloride in human plasma by high-performance liquid chromatography represents a significant advance in analytical chemistry, especially in pharmacological studies (Miyazaki et al., 1990).

Safety and Hazards

“1,2-Ethanediamine, N,N,N’-tris(2-aminoethyl)-” should be handled with care as it can cause severe skin burns and eye damage. It is harmful if inhaled due to the destruction of respiratory tissues, is toxic if swallowed, and can be fatal in contact with skin . Always refer to the safety data sheet for detailed safety and handling instructions .

Mechanism of Action

Target of Action

It has been noted that similar compounds can interact with metal ions, forming stable complexes . This suggests that the compound could potentially target metal ions in biological systems.

Mode of Action

N,N,N’-Tris(2-aminoethyl)ethylenediamine is a highly basic compound, consisting of a tertiary amine center and three pendant primary amine groups . It can form stable complexes with transition metals, especially those in the 2+ and 3+ oxidation states . This interaction with metal ions could lead to changes in the biochemical environment.

Pharmacokinetics

Given its chemical structure and solubility in water , it can be hypothesized that it might be well-absorbed and distributed in the body. Its metabolism and excretion would likely depend on its interactions with other molecules and its stability in the biological environment.

Action Environment

The action, efficacy, and stability of N,N,N’-Tris(2-aminoethyl)ethylenediamine can be influenced by various environmental factors. For instance, its reactivity with metal ions suggests that its action could be affected by the presence and concentration of these ions in the environment . Furthermore, its stability and efficacy could be influenced by factors such as pH and temperature.

properties

IUPAC Name

N'-[2-[bis(2-aminoethyl)amino]ethyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H23N5/c9-1-4-12-5-8-13(6-2-10)7-3-11/h12H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORWGXDYTKQJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCN(CCN)CCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H23N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067609
Record name N,N,N'-Tris(2-aminoethyl)ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3067609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Ethanediamine, N,N,N'-tris(2-aminoethyl)-

CAS RN

31295-46-2
Record name N1,N1,N2-Tris(2-aminoethyl)-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31295-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediamine, N1,N1,N2-tris(2-aminoethyl)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031295462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediamine, N1,N1,N2-tris(2-aminoethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N,N'-Tris(2-aminoethyl)ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3067609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N'-tris(2-aminoethyl)ethylenediamine
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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